(S)-2-Chloro-2-fluoroacetic Acid

Description

BenchChem offers high-quality (S)-2-Chloro-2-fluoroacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Chloro-2-fluoroacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

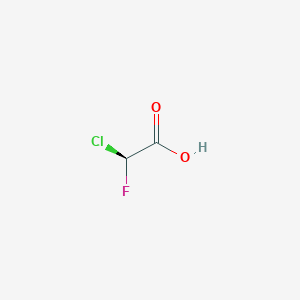

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKZDFUXGHTHD-PVQJCKRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Chiral α-Halo-Acids in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure of (S)-2-Chloro-2-fluoroacetic Acid

In the landscape of contemporary pharmaceutical development, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities.[1][2] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects.[2] This principle has driven the "chiral switching" trend, where racemic drugs are redeveloped as single-enantiomer products to improve their therapeutic index.[3]

(S)-2-Chloro-2-fluoroacetic acid stands out as a highly specialized and valuable chiral building block within this paradigm. Its structure is deceptively simple, yet it combines three critical features for advanced medicinal chemistry: a stereochemically defined center, a reactive carboxylic acid handle, and the unique electronic influence of two different halogen atoms, chlorine and fluorine. The incorporation of chlorine and fluorine can significantly modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target.[4][5]

This guide provides a comprehensive examination of the molecular structure of (S)-2-Chloro-2-fluoroacetic acid, intended for researchers, scientists, and drug development professionals. We will delve into its stereochemical configuration, the analytical techniques used for its definitive characterization, plausible synthetic strategies that ensure stereochemical integrity, and its reactivity, which underpins its utility as a precursor in complex pharmaceutical syntheses.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of (S)-2-Chloro-2-fluoroacetic acid is defined by its unique three-dimensional structure. Its molecular formula is C₂H₂ClFO₂ and it possesses a molecular weight of approximately 112.48 g/mol .[6][7][8][9] The core of its utility lies in the chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group.

The (S)-Configured Stereocenter

The C2 carbon is bonded to four different substituents: a hydrogen atom (-H), a fluorine atom (-F), a chlorine atom (-Cl), and a carboxylic acid group (-COOH). This tetrahedral arrangement makes it a stereocenter. The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.

-

Priority 1: -Cl (Atomic number 17)

-

Priority 2: -F (Atomic number 9)

-

Priority 3: -COOH (The carbon is attached to two oxygens)

-

Priority 4: -H (Atomic number 1)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (-H) points away from the observer.

-

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is traced. For (S)-2-Chloro-2-fluoroacetic acid, this path is counter-clockwise, hence the designation (S), from the Latin sinister for left.

The distinct spatial arrangement of these functional groups is critical, as it dictates how the molecule will interact with other chiral molecules, such as biological receptors and enzymes.

Caption: 3D representation of (S)- and (R)-2-Chloro-2-fluoroacetic acid.

Electronic Effects of Halogen Substitution

The presence of two highly electronegative halogens on the α-carbon dramatically influences the molecule's electronic properties. Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the adjacent carboxylic acid group, stabilizing the resulting carboxylate anion (R-COO⁻) after deprotonation. This stabilization increases the acidity of the carboxylic proton, making it a stronger acid than acetic acid.

Part 2: Spectroscopic and Analytical Characterization

Confirming the precise structure and stereochemical purity of (S)-2-Chloro-2-fluoroacetic acid requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, creating a self-validating system for identity and quality assessment.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For a monochlorinated compound, the analysis of the isotopic pattern is a definitive diagnostic tool.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two distinct peaks for the molecular ion:

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion peak 45 mass units below the molecular ion peaks.[12]

Table 1: Predicted Mass Spectrometry Data

| Feature | Expected m/z | Rationale |

|---|---|---|

| [M]⁺ | ~112 | Corresponds to C₂H₂³⁵ClFO₂ |

| [M+2]⁺ | ~114 | Corresponds to C₂H₂³⁷ClFO₂ |

| Intensity Ratio | ~3:1 | Natural isotopic abundance of ³⁵Cl to ³⁷Cl |

| [M-COOH]⁺ | ~67 / 69 | Loss of the 45 Da carboxylic acid group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the immediate electronic environment of the nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: A single proton is attached to the chiral center. Its signal will be split by both the adjacent fluorine and chlorine (if coupling is observed, though ¹JHCl is typically small). The most significant feature is the coupling to fluorine. The signal is expected to be a doublet of doublets .

-

¹³C NMR: Two distinct carbon signals are expected. The α-carbon (C2) signal will be significantly influenced by the attached halogens and will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, which is a key identifying feature.

-

¹⁹F NMR: A single fluorine environment will be observed. The signal will be split into a doublet due to coupling with the geminal proton on the α-carbon (²JHF).[13][14]

Table 2: Typical NMR Spectroscopic Data

| Nucleus | Feature | Predicted Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|---|

| ¹H | CH (Cl)(F) | ~6.0 - 6.5 | Doublet of doublets (dd) |

| ¹³C | C OOH | ~165 - 175 | Singlet or triplet (small coupling) |

| ¹³C | C H(Cl)(F) | ~80 - 90 | Doublet (large ¹JCF) |

| ¹⁹F | CF (H)(Cl) | Varies (e.g., -150 to -200) | Doublet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Carbonyl | C=O stretch | 1700 - 1740 | Strong, sharp |

| Carbon-Fluorine | C-F stretch | 1000 - 1100 | Strong |

| Carbon-Chlorine | C-Cl stretch | 700 - 800 | Medium to strong |

Part 3: Principles of Enantioselective Synthesis

The synthesis of a single enantiomer like (S)-2-Chloro-2-fluoroacetic acid is a significant challenge that cannot be achieved by classical methods like the Hell-Volhard-Zelinsky reaction, which would produce a racemic mixture.[15][16] Modern asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[17]

Conceptual Workflow: Organocatalyzed Asymmetric Halogenation

A plausible and field-proven approach involves the enantioselective halogenation of a suitable precursor using an organocatalyst. Organocatalysis uses small, chiral organic molecules to induce stereoselectivity, avoiding the need for often toxic or expensive metal catalysts.[17]

Caption: Workflow for the asymmetric synthesis of (S)-2-Chloro-2-fluoroacetic acid.

Experimental Protocol: A Representative Asymmetric Chlorination

The following protocol is a representative methodology based on established principles of asymmetric synthesis.[18]

Objective: To synthesize (S)-2-Chloro-2-fluoroacetic acid with high enantiomeric excess (e.e.).

Materials:

-

2-Fluoro-2-(trimethylsilyl)acetyl derivative (precursor)

-

N-Chlorosuccinimide (NCS) (electrophilic chlorine source)

-

Chiral amine catalyst (e.g., a quinine or quinidine derivative)

-

Anhydrous, non-polar solvent (e.g., Toluene)

-

Aqueous HCl solution (for workup)

-

Drying agent (e.g., MgSO₄)

Methodology:

-

Reaction Setup: A flame-dried, three-neck flask under an inert nitrogen atmosphere is charged with the chiral amine catalyst (5-10 mol%) and anhydrous toluene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: The 2-fluoro-2-(trimethylsilyl)acetyl derivative is dissolved in anhydrous toluene and added dropwise to the cooled catalyst solution. The mixture is stirred for 15 minutes to allow for the formation of a chiral complex.

-

Causality: The chiral catalyst creates a sterically defined environment. The substrate coordinates with the catalyst, exposing one face of the potential carbanion preferentially.

-

-

Chlorination: N-Chlorosuccinimide (NCS) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Causality: The NCS, as the electrophile, is forced to attack from the less-hindered face of the catalyst-substrate complex, resulting in the formation of one enantiomer in excess.

-

-

Quench and Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification and Hydrolysis: The solvent is removed under reduced pressure. The resulting crude product (an ester or amide) is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

-

Analysis: The final product is purified by chromatography or crystallization. The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Reactivity and Application as a Pharmaceutical Synthon

The structural features of (S)-2-Chloro-2-fluoroacetic acid—the chiral center, the two halogens, and the carboxyl group—provide multiple points for chemical modification, making it a versatile synthon.

Reactions at the Carboxyl Group

The carboxylic acid moiety is readily converted into other functional groups without disturbing the chiral center, providing access to a wide range of intermediates.

-

Amide Formation: Reaction with amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields chiral amides.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride produces chiral esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Reactions at the Chiral Center

The halogens at the α-position can participate in nucleophilic substitution reactions. Typically, chloride is a better leaving group than fluoride. This allows for selective displacement of the chlorine atom by various nucleophiles (e.g., azides, thiols, amines), often proceeding with inversion of configuration via an Sₙ2 mechanism. This provides a pathway to introduce new functional groups while retaining stereochemical control.

Caption: Key transformations of (S)-2-Chloro-2-fluoroacetic acid in synthesis.

Conclusion

(S)-2-Chloro-2-fluoroacetic acid is far more than a simple halogenated organic compound; it is a precision tool for the construction of complex, single-enantiomer pharmaceuticals. Its molecular structure, defined by the (S)-configuration at the α-carbon, is the source of its utility. The definitive characterization of this structure relies on a synergistic application of mass spectrometry and NMR/IR spectroscopy, which together provide an unambiguous fingerprint of its identity and purity. Modern synthetic chemistry, particularly through enantioselective organocatalysis, provides the means to produce this valuable building block with the high degree of stereochemical control demanded by the pharmaceutical industry. The strategic placement of its reactive handles—the carboxyl group and the α-halogens—allows for its seamless integration into synthetic routes, ultimately enabling the development of safer and more effective medicines.

References

-

PubMed. (2021, September 15). Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method. Retrieved from PubMed. [Link]

-

Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from Organic Syntheses. [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0055797). Retrieved from MiMeDB. [Link]

-

ScienceDirect. (2013, June 30). Chiral fluoroacetic acid: synthesis of (R)- and (S)-[H-2(1)]-fluoroacetate in high enantiopurity. Retrieved from ScienceDirect. [Link]

-

SpectraBase. (n.d.). FLUOROACETIC-ACID-CHLORIDE. Retrieved from SpectraBase. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Chlorodifluoroacetic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Chlorofluoroacetic acid. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

PubMed. (2017, December 15). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. Retrieved from PubMed. [Link]

-

Royal Society of Chemistry. (2023, May 3). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (n.d.). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). Retrieved from ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from JOCPR. [Link]

-

ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Retrieved from The Journal of Organic Chemistry. [Link]

-

LabMed Discovery. (n.d.). Chiral drugs. Retrieved from LabMed Discovery. [Link]

-

MDPI. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from Chemical Science. [Link]

-

YouTube. (2023, October 10). Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. Retrieved from YouTube. [Link]

-

ResearchGate. (2026, February 8). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Retrieved from ResearchGate. [Link]

-

ScienceOpen. (2015, July 23). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Retrieved from ScienceOpen. [Link]

-

BMRB. (n.d.). BMRB entry bmse000367 - Chloroacetic Acid (C2H3O2Cl). Retrieved from BMRB. [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from ResearchGate. [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

-

Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

YouTube. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis. Retrieved from YouTube. [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PMC. [Link]

-

ACS Publications. (2001, November 2). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Retrieved from The Journal of Organic Chemistry. [Link]

-

ProQuest. (n.d.). Synthesis and reactions of alpha-fluoro carboxylic acid derivatives. Retrieved from ProQuest. [Link]

-

Chemistry LibreTexts. (2021, July 31). 18.6: Reactions at the α Carbons of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (S)-2-Chloro-2-fluoroacetic Acid 95% | CAS: 25197-75-5 | AChemBlock [achemblock.com]

- 8. chemscene.com [chemscene.com]

- 9. 25197-75-5|(S)-2-Chloro-2-fluoroacetic acid|BLD Pharm [bldpharm.com]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-2-Chloro-2-fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Chloro-2-fluoroacetic acid is a chiral building block of significant interest in medicinal and agricultural chemistry. The stereospecific incorporation of both chlorine and fluorine atoms at the α-carbon introduces unique electronic and conformational properties, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthetic pathways to obtain the enantiomerically pure (S)-isomer. It delves into the core strategies of asymmetric synthesis, kinetic resolution, and chiral resolution, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of the C-F and C-Cl Stereocenter

The strategic introduction of halogen atoms into organic molecules is a powerful tool in drug design. Fluorine, the most electronegative element, can profoundly alter a molecule's pKa, metabolic stability, and binding affinity.[1] Chlorine, while less electronegative, is also a key player in medicinal chemistry, often contributing to enhanced biological activity.[1] The presence of a stereogenic center bearing both a fluorine and a chlorine atom, as in (S)-2-chloro-2-fluoroacetic acid, offers a unique combination of these properties in a three-dimensional arrangement. This specific configuration can lead to highly selective interactions with biological targets.

This guide will explore the primary methodologies for achieving the enantioselective synthesis of this valuable compound, focusing on practical application and the underlying chemical principles that ensure success.

Strategic Approaches to Enantiopure (S)-2-Chloro-2-fluoroacetic Acid

The synthesis of (S)-2-chloro-2-fluoroacetic acid can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: The direct creation of the chiral center with the desired (S)-configuration from a prochiral precursor.

-

Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

-

Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent.

Each of these strategies has its advantages and challenges, which will be discussed in the following sections.

Asymmetric Synthesis: Building the Chiral Center

The most elegant approach to (S)-2-chloro-2-fluoroacetic acid is through asymmetric synthesis, which aims to create the desired enantiomer directly, thus maximizing atom economy. A logical and effective pathway involves the sequential or concurrent asymmetric α-fluorination and α-chlorination of a suitable carbonyl precursor, followed by oxidation.

Organocatalytic Asymmetric α-Halogenation of Aldehydes

Organocatalysis has emerged as a powerful tool for enantioselective transformations, offering a metal-free and often milder alternative to traditional methods.[2] In the context of our target molecule, the asymmetric α-fluorination and α-chlorination of a simple aldehyde, such as chloroacetaldehyde or fluoroacetaldehyde, presents a promising route. However, the synthesis of α-chloro-α-fluoroaldehydes via organocatalytic α-fluorination of α-chloroaldehydes has been shown to involve kinetic resolution of the starting aldehyde, which can be a powerful tool for achieving high enantioselectivity.[3]

A plausible synthetic sequence is outlined below:

Caption: Asymmetric synthesis pathway to (S)-2-chloro-2-fluoroacetic acid.

Causality Behind Experimental Choices:

-

Starting Material: Acetaldehyde is a readily available and inexpensive starting material.

-

Organocatalyst: Chiral secondary amines, such as those derived from proline or imidazolidinones, are commonly used to catalyze asymmetric α-halogenations of aldehydes.[4][5] These catalysts form a chiral enamine intermediate with the aldehyde, which then reacts stereoselectively with an electrophilic halogenating agent.

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a widely used and commercially available electrophilic fluorinating agent that is compatible with many organocatalytic systems.[4]

-

Oxidation: The resulting α-chloro-α-fluoroaldehyde is then oxidized to the corresponding carboxylic acid. Mild oxidizing agents such as sodium chlorite or Oxone can be employed to avoid side reactions.

Experimental Protocol: A Proposed Synthesis

The following protocol is a proposed pathway based on established organocatalytic α-halogenation and oxidation methodologies.

Step 1: Asymmetric Fluorination of 2-Chloroacetaldehyde

-

To a solution of 2-chloroacetaldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or toluene) at room temperature is added a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst, 0.1 eq).

-

The mixture is stirred for 10 minutes to allow for the formation of the enamine intermediate.

-

N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) is then added in one portion.

-

The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the crude (S)-2-chloro-2-fluoroacetaldehyde is isolated. Due to the potential instability of the aldehyde, it is often recommended to proceed directly to the next step.

Step 2: Oxidation to (S)-2-Chloro-2-fluoroacetic Acid

-

The crude (S)-2-chloro-2-fluoroacetaldehyde is dissolved in a mixture of t-butanol and water.

-

To this solution is added 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water, added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the aldehyde is fully consumed (as monitored by TLC or GC-MS).

-

The reaction is then quenched, and the (S)-2-chloro-2-fluoroacetic acid is extracted and purified by standard methods.

Kinetic Resolution: Selectively Reacting One Enantiomer

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6] In this approach, a racemic mixture of 2-chloro-2-fluoroacetic acid or a derivative is subjected to a reaction that preferentially consumes one enantiomer, leaving the other enriched.

A common strategy is the enantioselective esterification of the racemic acid using a chiral catalyst.

Caption: Kinetic resolution of racemic 2-chloro-2-fluoroacetic acid.

Principle of Enantioselective Esterification

In the presence of a chiral acyl-transfer catalyst, the two enantiomers of the carboxylic acid will react with an achiral alcohol at different rates. By carefully controlling the reaction time and stoichiometry, it is possible to achieve a high enantiomeric excess of the unreacted acid.

Key Components for Kinetic Resolution via Esterification:

| Component | Example | Role | Reference |

| Racemic Substrate | (±)-2-Chloro-2-fluoroacetic acid | The mixture to be resolved. | |

| Chiral Catalyst | (+)-Benzotetramisole (BTM) | Selectively catalyzes the esterification of one enantiomer. | [7] |

| Coupling Agent | Pivalic anhydride (Piv₂O) | Activates the carboxylic acid for esterification. | [7] |

| Achiral Nucleophile | Bis(α-naphthyl)methanol | Reacts with the activated acid to form an ester. | [7] |

Experimental Protocol: Kinetic Resolution of Racemic 2-Chloro-2-fluoroacetic Acid

This protocol is adapted from the kinetic resolution of similar 2-aryl-2-fluoropropanoic acids.[7]

-

To a solution of racemic 2-chloro-2-fluoroacetic acid (1.0 eq) and bis(α-naphthyl)methanol (0.5 eq) in a suitable solvent (e.g., diethyl ether) at room temperature is added pivalic anhydride (1.2 eq).

-

Diisopropylethylamine (1.8 eq) and the chiral catalyst (+)-BTM (0.05 eq) are then added successively.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining acid.

-

The reaction is quenched when the desired enantiomeric excess is reached (typically around 50% conversion).

-

The unreacted (S)-2-chloro-2-fluoroacetic acid is then separated from the esterified (R)-enantiomer by extraction and can be further purified.

Chiral Resolution: Classical Separation of Enantiomers

Chiral resolution is a classical and widely used method for separating racemic mixtures. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Chiral resolution of racemic 2-chloro-2-fluoroacetic acid.

Considerations for Chiral Resolution:

-

Choice of Resolving Agent: The selection of the appropriate chiral resolving agent is crucial for successful separation. Common chiral bases include brucine, strychnine, and various chiral amines like (S)-(-)-α-methylbenzylamine. The ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in a particular solvent than the other.

-

Solvent Selection: The choice of solvent is critical for achieving good separation through fractional crystallization. A systematic screening of different solvents and solvent mixtures is often necessary.

-

Recrystallization: Multiple recrystallizations may be required to achieve high enantiomeric purity.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (S)-2-chloro-2-fluoroacetic acid is a challenging yet achievable goal for synthetic chemists. This guide has outlined three primary strategies: asymmetric synthesis, kinetic resolution, and chiral resolution. While asymmetric synthesis represents the most direct and atom-economical approach, kinetic and chiral resolution offer robust and often scalable alternatives.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, the availability of starting materials and catalysts, and the required level of enantiopurity. As the demand for chiral fluorinated and chlorinated building blocks continues to grow, the development of even more efficient and sustainable methods for the synthesis of compounds like (S)-2-chloro-2-fluoroacetic acid will remain an active area of research.

References

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. PMC. [Link]

-

Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. [Link]

-

Chiral fluoroacetic acid: synthesis of (R)- and (S)-[H-2(1)]-fluoroacetate in high enantiopurity. ScienceDirect. [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Request PDF. [Link]

-

Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. PMC. [Link]

-

Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. National Institutes of Health. [Link]

-

Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

-

Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Royal Society of Chemistry. [Link]

-

Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

-

Development of new protocols for Organocatalysis. AMS Dottorato. [Link]

-

Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

-

6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 7. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2-Chloro-2-Fluoroacetic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Significance of Stereochemistry in Halogenated Acetic Acids

The precise control of stereochemistry is a cornerstone of modern drug development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] Within the realm of fluorinated organic compounds, which have seen a surge in pharmaceutical applications due to the unique properties conferred by the fluorine atom, the synthesis of enantiomerically pure building blocks is of paramount importance.[2] 2-Chloro-2-fluoroacetic acid, a molecule featuring a stereocenter at the α-carbon, is a valuable synthon for introducing a chiral chlorofluoromethyl group into bioactive molecules, potentially enhancing their efficacy and metabolic stability. This guide provides an in-depth technical overview of the key strategies for the enantioselective synthesis of this important chiral building block.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of 2-chloro-2-fluoroacetic acid and its derivatives presents a unique challenge due to the presence of two different halogen atoms on the same stereocenter. The primary strategies to achieve high enantiopurity can be broadly categorized into:

-

Asymmetric Catalysis: The direct creation of the chiral center from a prochiral precursor using a chiral catalyst.

-

Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

-

Enzymatic Methods: The use of enzymes to catalyze enantioselective transformations.

This guide will delve into the practical applications of these strategies, with a focus on organocatalysis and enzymatic resolutions, which have shown considerable promise in this area.

Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes: A Pathway to Chiral 2-Chloro-2-fluoroacetic Acid

A highly effective method for constructing the α-chloro-α-fluoro stereocenter is through the organocatalytic asymmetric fluorination of α-chloroaldehydes. This approach leverages the power of chiral secondary amine catalysts, such as the Jørgensen-Hayashi catalyst, to control the facial selectivity of the fluorination step.[2]

Mechanistic Insights

The reaction proceeds via an enamine intermediate formed between the α-chloroaldehyde and the chiral organocatalyst. This enamine then undergoes an electrophilic fluorination with an N-F reagent, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome is dictated by the chiral environment created by the catalyst, which shields one face of the enamine, directing the incoming electrophile to the other.

A key feature of this transformation is the involvement of kinetic resolution of the starting racemic α-chloroaldehyde.[2] The catalyst preferentially reacts with one enantiomer of the aldehyde to form the enamine, leading to a higher enantiomeric excess in the product than would be predicted from simple enantiofacial discrimination alone. This dual effect of asymmetric induction and kinetic resolution is crucial for achieving high enantioselectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the organocatalytic fluorination of an α-chloroaldehyde, followed by oxidation to the desired carboxylic acid.

Caption: Workflow for the synthesis of 2-chloro-2-fluoroacetic acid via organocatalytic fluorination.

Detailed Experimental Protocol

Step 1: Organocatalytic Fluorination of 2-Chloro-propanal

-

To a stirred solution of the chiral diarylprolinol silyl ether catalyst (0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the racemic 2-chloropropanal (0.2 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

-

Add N-fluorobenzenesulfonimide (NFSI) (0.3 mmol) portion-wise over 1 hour. The slow addition is critical to maintain a low concentration of the fluorinating agent and favor the kinetic resolution process.

-

Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-chloro-2-fluoropropanal.

Step 2: Oxidation to 2-Chloro-2-fluoroacetic Acid

-

Dissolve the enantioenriched 2-chloro-2-fluoropropanal (0.1 mmol) in a mixture of t-butanol (1.0 mL) and 2-methyl-2-butene (0.5 mL).

-

In a separate flask, prepare a solution of sodium chlorite (0.5 mmol) and sodium dihydrogen phosphate (0.5 mmol) in water (0.5 mL).

-

Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 2-chloro-2-fluoroacetic acid.

Performance Data

| Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 2-chloro-3-methylbutanal | 10 | 0 | 75 | 96 | [2] |

| 2-chloro-2-phenylacetaldehyde | 10 | -20 | 68 | 90 | [2] |

Note: The yields and enantiomeric excess (ee) are for the resulting α-chloro-α-fluoroaldehyde. The subsequent oxidation step is typically high-yielding.

Asymmetric α-Fluorination of Acid Chlorides: A Dual Activation Approach

Another powerful strategy involves the asymmetric fluorination of acid chlorides, which can be readily converted into the desired carboxylic acid or other derivatives.[3] This method employs a dual activation strategy where a chiral nucleophilic catalyst and an achiral transition metal Lewis acid work in concert to generate a chiral metal-coordinated ketene enolate.

Mechanistic Rationale

The chiral nucleophile, often a cinchona alkaloid derivative, reacts with the acid chloride to form a chiral acylammonium salt. In the presence of a base, this intermediate generates a ketene, which is then trapped by the chiral catalyst to form a chiral enolate. The transition metal Lewis acid coordinates to this enolate, enhancing its reactivity and providing an additional layer of stereocontrol. This "dually activated" enolate then reacts with an electrophilic fluorine source like NFSI to yield the α-fluorinated product with high enantioselectivity.

Caption: Mechanism of dual-activation asymmetric fluorination of acid chlorides.

Key Experimental Considerations

-

Catalyst System: The choice of both the chiral nucleophile and the Lewis acid is critical for achieving high enantioselectivity.

-

Solvent and Temperature: These parameters must be carefully optimized to ensure efficient catalysis and minimize background reactions.

-

Workup: The reaction can be quenched with various nucleophiles to generate a range of α-fluorinated carboxylic acid derivatives. For the synthesis of the acid itself, a simple aqueous workup is sufficient.

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic esters.[4][5] This strategy can be applied to the resolution of a racemic ester of 2-chloro-2-fluoroacetic acid.

Principle of Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, a racemic mixture of a chiral substrate is treated with an enzyme that preferentially catalyzes the transformation of one enantiomer. For the resolution of a racemic ester of 2-chloro-2-fluoroacetic acid, a lipase can be used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantioenriched acid and the unreacted enantioenriched ester can then be easily separated.

Generalized Protocol for Lipase-Catalyzed Hydrolysis

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Disperse the racemic ester of 2-chloro-2-fluoroacetic acid in the buffer.

-

Add the lipase (e.g., Pseudomonas aeruginosa lipase).[4]

-

Stir the mixture at a controlled temperature (e.g., room temperature) for a predetermined time (typically until ~50% conversion is reached).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of both the remaining ester and the formed acid.

-

Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

-

Acidify the filtrate and extract with an organic solvent to isolate the enantioenriched carboxylic acid.

-

The unreacted ester can be recovered from the organic layer and, if desired, hydrolyzed under non-enzymatic conditions to obtain the other enantiomer of the acid.

Conclusion and Future Outlook

The enantioselective synthesis of 2-chloro-2-fluoroacetic acid is a challenging yet achievable goal with significant implications for the development of novel pharmaceuticals. Organocatalytic methods, particularly the asymmetric fluorination of α-chloroaldehydes, offer a robust and highly selective route to this valuable building block. Concurrently, enzymatic resolutions provide a complementary and environmentally benign approach. The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and the desired enantiomeric purity. As the demand for complex chiral fluorinated molecules continues to grow, further advancements in catalytic and biocatalytic methods are anticipated to provide even more efficient and versatile synthetic routes.

References

-

Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 2014. [Link]

-

Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 2008. [Link]

-

Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Bioscience, Biotechnology, and Biochemistry, 1996. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 2024. [Link]

-

Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. European Journal of Organic Chemistry, 2018. [Link]

-

Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2'-deoxy substrates. Chemical Communications, 2006. [Link]

-

Catalytic Asymmetric Chlorination of Isoxazolinones. Chemistry – A European Journal, 2017. [Link]

-

Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters, 2021. [Link]

-

Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 2011. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 2025. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 2022. [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 2024. [Link]

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 3. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

In-Depth Spectroscopic Profiling and Chiral Resolution of (S)-2-Chloro-2-fluoroacetic Acid

Executive Summary

(S)-2-Chloro-2-fluoroacetic acid (CFAA) is a low-molecular-weight aliphatic carboxylic acid (112.49 g/mol )[1] that serves as a critical chiral building block and a tunable electrophilic warhead in the development of targeted covalent inhibitors (TCIs)[2]. Because of its highly reactive α-halo geometry, it is frequently utilized to target noncatalytic cysteines in disease-associated proteins[2]. However, the stereochemical integrity of this molecule fundamentally dictates its binding affinity and spatial trajectory within a target's active site.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative framework for the spectroscopic characterization of CFAA. This whitepaper details the causality behind its unique Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, and outlines a self-validating protocol for differentiating the (S)-enantiomer from its (R)-counterpart.

Molecular Architecture & Stereochemical Context

The molecular architecture of CFAA features a highly congested, electron-deficient chiral center at the α-carbon, which is bonded to four distinct groups: a fluorine atom, a chlorine atom, a carboxylic acid moiety, and a single proton[1].

The Stereochemical Paradox: In achiral environments (e.g., standard CDCl₃ or DMSO-d₆ solvents), the (S)-enantiomer and the (R)-enantiomer are spectroscopically indistinguishable. Their scalar coupling networks, vibrational modes, and fragmentation pathways are identical. Therefore, standard spectroscopic data validates the chemical identity and purity of the bulk material, but advanced chiral derivatization is strictly required to validate enantiomeric excess (ee). Furthermore, the compound is highly corrosive and requires rigorous handling protocols during analytical preparation.

Spectroscopic Data Compendium & Mechanistic Rationale

The presence of two highly electronegative halogens on the α-carbon drastically alters the electronic environment of the molecule, leading to distinct spectroscopic phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of CFAA is dominated by the spin-1/2 ¹⁹F nucleus, which exhibits massive scalar coupling to both the adjacent ¹H and ¹³C nuclei[2].

Table 1: Multinuclear NMR Data Summary (Achiral Solvent, e.g., CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment & Mechanistic Rationale |

| ¹H | 6.20 – 6.50 | Doublet (d) | ²J_{HF} ≈ 50.5 | α-proton; highly deshielded by F, Cl, and COOH; split by geminal ¹⁹F[2]. |

| ¹H | 10.5 – 11.5 | Broad Singlet | N/A | Carboxylic acid proton; broad due to rapid chemical exchange. |

| ¹³C | 165.0 – 168.0 | Doublet (d) | ²J_{CF} ≈ 24.0 | Carbonyl carbon; split by the adjacent α-fluorine atom[2]. |

| ¹³C | 90.0 – 95.0 | Doublet (d) | ¹J_{CF} ≈ 250.0 | α-carbon; massive one-bond scalar coupling to the directly attached ¹⁹F[2]. |

| ¹⁹F | -135.0 to -145.0 | Doublet (d) | ²J_{FH} ≈ 50.5 | α-fluorine; split by the geminal α-proton[2]. |

Causality Insight: The ¹³C signal for the α-carbon appears as a doublet with an exceptionally large coupling constant (~250 Hz). This is a direct result of the high s-character in the C-F bond and the large gyromagnetic ratio of fluorine, which facilitates strong through-bond orbital overlap.

Infrared (IR) Spectroscopy

The vibrational modes of CFAA are heavily influenced by the inductive withdrawal (-I effect) of the α-halogens.

Table 2: Key Infrared Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Assignment & Causality |

| 2500 – 3300 | Broad, Strong | ν(O-H) | Hydrogen-bonded carboxylic acid dimer formation. |

| 1740 – 1760 | Strong | ν(C=O) | Shifted to higher frequency due to the -I effect of α-F and α-Cl stiffening the C=O bond. |

| 1050 – 1100 | Strong | ν(C-F) | Highly polarized carbon-fluorine single bond stretch. |

| 750 – 800 | Medium | ν(C-Cl) | Carbon-chlorine stretch; lower frequency due to higher reduced mass. |

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a definitive isotopic signature confirming the presence of a single chlorine atom.

Table 3: Primary EI-MS Fragmentation Pathways

| m/z | Relative Abundance | Fragment | Mechanistic Rationale |

| 112 / 114 | Low (~3:1 ratio) | [M]⁺ | Molecular ion; the 3:1 isotopic ratio confirms a single Cl atom (³⁵Cl/³⁷Cl)[1]. |

| 67 / 69 | High (Base Peak) | [CHClF]⁺ | Formed via α-cleavage and loss of the •COOH radical. Stabilized by halogen lone pairs. |

| 45 | Medium | [COOH]⁺ | Complementary fragment from α-cleavage. |

Advanced Chiral Discrimination Protocol

To validate the stereochemical purity of (S)-2-chloro-2-fluoroacetic acid, we must break the symmetry of the achiral environment. This is achieved by covalently coupling the acid to an enantiopure Chiral Derivatizing Agent (CDA), converting the enantiomers into diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR chemical shifts.

Self-Validating Experimental Methodology: Amide Derivatization

This protocol utilizes (R)-(+)-α-methylbenzylamine as the CDA. It is a self-validating system because the baseline achiral NMR establishes the absence of fluorinated impurities, ensuring that any secondary ¹⁹F signal observed post-derivatization strictly originates from the (R)-enantiomer impurity of the starting material.

Step 1: Reagent Activation

-

Dissolve 1.0 equivalent of the CFAA sample in anhydrous Dichloromethane (DCM) under an inert atmosphere.

-

Add 1.2 equivalents of HATU (coupling reagent) and 2.0 equivalents of DIPEA (base).

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazole ester, preventing spontaneous racemization at the α-carbon during activation.

Step 2: Diastereomeric Coupling

-

Add 1.1 equivalents of enantiopure (>99% ee) (R)-(+)-α-methylbenzylamine.

-

Stir for 2 hours at room temperature. The reaction yields a mixture of the (S,R)-amide (major product) and the (R,R)-amide (minor product, representing the impurity).

Step 3: Isolation & Workup

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, wash the organic layer with 1M HCl to remove unreacted amine, and dry over Na₂SO₄. Concentrate under reduced pressure.

Step 4: Quantitative ¹⁹F NMR Acquisition

-

Dissolve the crude diastereomeric mixture in CDCl₃.

-

Acquire a ¹⁹F NMR spectrum with ¹H-decoupling (to collapse the doublets into sharp singlets, maximizing resolution).

-

Integrate the two distinct ¹⁹F singlets. The Enantiomeric Excess (% ee) is calculated directly from the Diastereomeric Ratio (dr):

-

% ee =[ |Area(S,R) - Area(R,R)| / (Area(S,R) + Area(R,R)) ] × 100

-

Mechanistic Workflows

The following diagram maps the logical flow from initial sample validation through to quantitative chiral resolution.

Workflow for the spectroscopic validation and chiral resolution of (S)-2-chloro-2-fluoroacetic acid.

References

-

Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link][1]

-

Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of Medicinal Chemistry (acs.org) URL:[Link][2]

Sources

Foreword: Navigating the Stability Landscape of a Chiral Halogenated Acid

An In-depth Technical Guide to the Physical and Chemical Stability of (S)-2-Chloro-2-fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Chloro-2-fluoroacetic acid is a chiral organohalogen compound with potential applications as a building block in the synthesis of complex molecules, including pharmaceuticals.[1][2] The presence of two different halogen atoms on the stereogenic center imparts unique chemical properties that are of significant interest in medicinal chemistry for modulating factors like metabolic stability and acidity.[3] However, the inherent reactivity of the carbon-halogen bonds necessitates a thorough understanding of the molecule's physical and chemical stability.[4] This is paramount for ensuring the quality, safety, and efficacy of any downstream products, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

This technical guide provides a comprehensive framework for assessing the stability of (S)-2-Chloro-2-fluoroacetic acid. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related haloacetic acids and established principles of physical organic chemistry to propose likely degradation pathways and a robust, self-validating experimental protocol for its stability evaluation.

Physicochemical Properties and Inherent Stability Considerations

The stability of (S)-2-Chloro-2-fluoroacetic acid is intrinsically linked to its molecular structure. The presence of electron-withdrawing chlorine and fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid compared to acetic acid.[3][5] The carbon-halogen bonds are polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack.[4]

Table 1: Predicted Physicochemical Properties of (S)-2-Chloro-2-fluoroacetic Acid

| Property | Predicted/Inferred Value or Characteristic | Rationale/Reference |

| Molecular Formula | C₂H₂ClFO₂ | [1] |

| Molecular Weight | 112.48 g/mol | [1] |

| Appearance | Colorless liquid or low melting solid | Based on similar small organic acids.[6][7] |

| pKa | Lower than monochloroacetic acid (pKa 2.86) | The additional electron-withdrawing fluorine atom will increase acidity.[5] |

| Solubility | Soluble in water and polar organic solvents | The carboxylic acid moiety confers polarity and hydrogen bonding capability.[5] |

| LogP | ~0.6 | The presence of halogens increases lipophilicity compared to acetic acid.[8] |

The C-Cl bond is generally more susceptible to nucleophilic displacement than the C-F bond due to its lower bond energy. Therefore, hydrolytic degradation is a primary anticipated pathway.

Proposed Degradation Pathways

Based on studies of other haloacetic acids, two principal non-biological degradation pathways are of concern for (S)-2-Chloro-2-fluoroacetic acid: hydrolysis and decarboxylation.[9][10] Photodegradation is also a potential route, especially in the presence of photosensitizers.[11]

Hydrolytic Degradation

Hydrolysis is expected to be a significant degradation pathway for (S)-2-Chloro-2-fluoroacetic acid in aqueous solutions. Mono- and di-substituted haloacetic acids are known to degrade via hydrolysis.[9][10] The reaction likely proceeds through a nucleophilic substitution mechanism where water or hydroxide ion attacks the electrophilic α-carbon, displacing the chloride ion.

The rate of hydrolysis is expected to be pH-dependent, with faster degradation under neutral to basic conditions due to the increased concentration of the stronger nucleophile, hydroxide. Acid-catalyzed hydrolysis is also possible.[12]

Caption: Proposed Hydrolytic Degradation Pathway.

Thermal Degradation

While tri-substituted haloacetic acids can degrade via decarboxylation, for di-substituted haloacetic acids like the topic compound, hydrolysis is often the more significant thermal degradation pathway in aqueous solution.[9][10] In the solid state or at very high temperatures, decarboxylation might become more prominent, potentially leading to the formation of chlorofluoromethane. Heating can also accelerate hydrolytic processes.

Photodegradation

Organohalogen compounds can be susceptible to photodegradation.[13] Direct photolysis by UV light can lead to homolytic cleavage of the C-Cl or C-F bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions. The presence of photosensitizers in a formulation could accelerate this process.[11] Studies on other chlorinated and fluorinated compounds show that UV irradiation can lead to dechlorination and defluorination.[14][15]

A Framework for Stability Assessment: Experimental Protocols

A comprehensive stability testing program should be designed to evaluate the impact of temperature, humidity, pH, and light on (S)-2-Chloro-2-fluoroacetic acid. This involves both long-term stability studies under ICH conditions and forced degradation studies to identify likely degradation products and pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[16]

Caption: Forced Degradation Experimental Workflow.

Experimental Protocol: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of (S)-2-Chloro-2-fluoroacetic acid in a suitable solvent, such as water or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize with an appropriate amount of 0.1 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Maintain the solution at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis is expected to be rapid.

-

At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, and analyze at set time points.

-

-

Thermal Degradation:

-

For the solution study, reflux the stock solution at 80°C for up to 72 hours.

-

For the solid-state study, place a known quantity of the solid compound in a controlled temperature oven at 80°C. Periodically dissolve a sample for analysis.

-

-

Photostability Testing:

-

Expose the solid compound and its aqueous solution in chemically inert, transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A combination of techniques will be necessary for comprehensive analysis.

Table 2: Proposed Analytical Methods for Stability Testing

| Analytical Technique | Purpose | Justification |

| LC-MS/MS | Separation and identification of the parent compound and organic degradation products. | Provides high sensitivity and structural information for impurity identification.[17] |

| Ion Chromatography (IC) | Quantification of inorganic degradation products (Chloride and Fluoride ions). | Specific for the detection of halide ions which are expected products of hydrolysis. |

| Gas Chromatography (GC) | Analysis of volatile degradation products (e.g., from decarboxylation). | Can be used with headspace analysis for volatile impurities.[18][19] |

| pH Measurement | Monitoring changes in acidity/alkalinity during degradation. | A simple indicator of hydrolytic degradation of the acid. |

Experimental Protocol: Stability-Indicating LC-MS/MS Method

-

Chromatographic Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) in negative ion mode to monitor for the parent compound and potential degradation products.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 3: Example Data Summary from Forced Degradation Studies

| Stress Condition | Duration | Assay of (S)-2-Chloro-2-fluoroacetic acid (%) | Major Degradation Product(s) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 72 h | 95.2 | Hydroxy-fluoroacetic acid | 99.5 |

| 0.1 M NaOH, RT | 8 h | 45.8 | Glyoxylic acid, Chloride, Fluoride | 98.9 |

| 3% H₂O₂, RT | 72 h | 98.5 | No significant degradation | 100.1 |

| 80°C (solution) | 72 h | 92.1 | Hydroxy-fluoroacetic acid | 99.2 |

| ICH Q1B Photostability | - | 99.1 | No significant degradation | 99.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A mass balance close to 100% indicates that all major degradation products have been accounted for by the analytical methods. Significant deviation from 100% would suggest the formation of undetected products.

Conclusion and Recommendations

(S)-2-Chloro-2-fluoroacetic acid is anticipated to be most susceptible to degradation via hydrolysis, particularly under basic conditions. Thermal stress is likely to accelerate this hydrolytic process in aqueous solutions. The compound is expected to show greater stability under acidic, oxidative, and photolytic conditions.

Based on this assessment, the following recommendations are made:

-

Storage: (S)-2-Chloro-2-fluoroacetic acid should be stored in a cool, dry place, away from strong bases. For aqueous solutions, buffering in the acidic pH range (pH 3-5) is recommended to minimize hydrolysis.

-

Handling: Avoid exposure to high temperatures and prolonged exposure to light.

-

Formulation: When used in formulations, the pH of the final product should be carefully controlled. The compatibility with other excipients should be thoroughly evaluated.

This guide provides a foundational framework for the systematic evaluation of the stability of (S)-2-Chloro-2-fluoroacetic acid. The implementation of these proposed protocols will generate the necessary data to ensure its quality and suitability for its intended application in research and development.

References

-

Thermal degradation of haloacetic acids in water - ResearchGate. Available from: [Link]

-

Thermal degradation of haloacetic acids in water - Semantic Scholar. Available from: [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. Available from: [Link]

-

Effects of indoor drinking water handling on trihalomethanes and haloacetic acids - Mount Pleasant, NY. Available from: [Link]

-

Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | ChemRxiv. Available from: [Link]

-

(PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. Available from: [Link]

-

Organohalogenochromism (OHC) of D–π–A pyridinium dye polymer films and the colorimetric detection of volatile organic halogen compounds - Materials Advances (RSC Publishing). Available from: [Link]

-

Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine - MDPI. Available from: [Link]

-

GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. Available from: [Link]

-

Supplementary Information Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS - ChemRxiv. Available from: [Link]

-

Photodegradation of haloacetic acids in water - PubMed. Available from: [Link]

-

Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination - PMC. Available from: [Link]

-

ORGANiC hALOGEN COMPOUNDS. Available from: [Link]

-

Degradation and toxicity changes in aqueous solutions of chloroacetic acids by Fenton-like treatment using zero-valent iron - ResearchGate. Available from: [Link]

-

Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem - NIH. Available from: [Link]

-

Chloroacetic acid - Wikipedia. Available from: [Link]

-

Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects - MDPI. Available from: [Link]

-

Chloroacetic Acid by GC/FID - Analytical Method. Available from: [Link]

-

What are the detection methods for chloroacetic acid? - SINOCHEM. Available from: [Link]

-

(PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - ResearchGate. Available from: [Link]

-

ICSC 0274 - FLUOROACETIC ACID. Available from: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

-

Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem - NIH. Available from: [Link]

Sources

- 1. (S)-2-Chloro-2-fluoroacetic Acid 95% | CAS: 25197-75-5 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 6. (R)-2-Chloro-2-fluoroacetic acid | 25197-76-6 [sigmaaldrich.com]

- 7. Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Method [keikaventures.com]

The Strategic Application of 2-Chloro-2-Fluoroacetic Acid in Targeted Covalent Inhibitors: A Technical Guide to Racemic vs. Enantiopure Warheads

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving the field away from strictly reversible binders to molecules that form permanent or semi-permanent bonds with their targets. At the heart of this revolution is the α -chlorofluoroacetamide (CFA) warhead, derived from 2-chloro-2-fluoroacetic acid (CFAA) .

As a Senior Application Scientist specializing in covalent drug design, I have observed that the transition from unfluorinated chloroacetamides to CFA warheads is not merely a structural tweak; it is a calculated modulation of electrophilicity. However, the introduction of the fluorine atom creates a chiral center at the α -carbon. This whitepaper dissects the profound pharmacokinetic and pharmacodynamic differences between racemic and enantiopure CFAA, providing field-proven methodologies for their synthesis, chiral resolution, and validation.

The Electrophilic Paradigm: Why 2-Chloro-2-Fluoroacetic Acid?

In covalent drug design, the primary challenge is balancing thiol reactivity with plasma stability . Highly reactive electrophiles (like iodoacetamides) indiscriminately alkylate off-target proteins, leading to severe toxicity. Conversely, overly stable electrophiles fail to achieve target engagement.

The CFA warhead solves this through precise electronic tuning[1].

-

The Causality of Chlorine: The chloride ion serves as an excellent leaving group during the nucleophilic substitution ( SN2 ) reaction.

-

The Causality of Fluorine: Fluorine is highly electronegative but a poor leaving group. Its inductive electron-withdrawing effect lowers the lowest unoccupied molecular orbital (LUMO) of the α -carbon, modulating its electrophilicity. Furthermore, the steric shielding provided by the fluorine atom reduces the rate of spontaneous hydrolysis in bulk water, significantly enhancing the drug's half-life in human plasma[2].

When a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro or Cys12 in KRAS G12C) attacks the CFA warhead, a stable carbon-sulfur bond is formed, displacing the chloride ion while the fluorine atom is retained in the final adduct[1].

Stereochemical Dynamics: Racemic vs. Enantiopure Warheads

The α -carbon of CFAA is chiral, meaning the synthesized warhead exists as a 1:1 racemic mixture of (R)- and (S)-enantiomers unless explicitly resolved. In the context of a highly structured enzyme active site, enantiopurity is not optional; it is a critical determinant of efficacy.

The SN2 Trajectory and Steric Clashing

The covalent bond formation proceeds via an SN2 mechanism, which strictly requires the attacking thiolate to approach the electrophilic carbon at a 180° angle relative to the departing chloride ion (the Bürgi-Dunitz trajectory).

If the CFA warhead is in the suboptimal stereochemical configuration, the retained fluorine atom is forced into a steric clash with the protein backbone. This misalignment drastically reduces the inactivation rate ( kinact ). For example, in the development of KRAS G12C inhibitors, researchers discovered that the (S)-CFA configuration displayed more than a ten-fold increase in inhibition activity compared to the (R)-configuration[2]. The absolute configuration directly dictates whether the warhead acts as a potent inhibitor or a benign bystander.

Fig 1. Stereospecific SN2 nucleophilic attack on the CFA warhead by a catalytic cysteine.

Comparative Physicochemical Data

To illustrate the impact of enantiopurity, the following table summarizes the quantitative differences typically observed when evaluating Racemic, (S)-, and (R)-CFA derivatives in biochemical assays[2].

| Property | Racemic CFA Mixture (1:1) | Enantiopure (S)-CFA (Optimal) | Enantiopure (R)-CFA (Suboptimal) | Mechanistic Causality |

| Target Affinity ( IC50 ) | Moderate (~45 nM) | High (~16 nM) | Low (>200 nM) | (S)-geometry perfectly aligns the C-Cl σ∗ orbital with the attacking thiolate. |

| Off-Target Burden | High | Low | High | The unreactive (R)-isomer circulates longer, increasing the probability of non-specific alkylation. |

| Plasma Stability | High | High | High | Stability is driven by the inductive effect of Fluorine, which is independent of chirality. |

| Crystallographic Density | Ambiguous | Clear C-S bond resolution | Poor occupancy | Racemic mixtures result in superimposed electron densities, complicating structure-based drug design (SBDD). |

Experimental Methodologies & Self-Validating Protocols

Handling 2-chloro-2-fluoroacetic acid requires specialized protocols. The α -proton is highly acidic due to the adjacent electron-withdrawing groups (F, Cl, COOH). Standard amide coupling conditions (e.g., HATU with strong bases) frequently cause base-catalyzed enolization, leading to rapid racemization of an enantiopure starting material.

Protocol A: T3P-Mediated Coupling of Enantiopure CFAA

To prevent racemization during the installation of the CFA warhead, a mild coupling agent like Propylphosphonic anhydride (T3P) must be used[2].

Step-by-Step Methodology:

-

Preparation: Dissolve the target amine scaffold (1.0 eq) in dry Dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.

-

Acid Addition: Add (S)-2-chloro-2-fluoroacetic acid (3.0 eq). Causality: Excess acid compensates for potential competitive anhydride formation.

-

Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (7.0 eq). Causality: DIPEA is sterically hindered, minimizing its ability to abstract the sensitive α -proton of the CFAA.

-

Coupling: Slowly add T3P (48% in DMF, 3.0 eq) at 0°C, then allow the reaction to warm to ambient temperature for 2 hours.

-

Workup: Quench with saturated NaHCO3 and extract with ethyl acetate.

Self-Validation System: To validate that racemization did not occur, perform 19F NMR and 1H NMR on the purified product. The α -proton should appear as a distinct doublet with a large coupling constant ( 2JH−F≈50.5 Hz)[2]. Subsequently, run the product on an analytical chiral HPLC column; a single peak confirms the preservation of enantiopurity.

Protocol B: Chiral Resolution via HPLC/SFC

If starting from racemic CFAA, resolution is typically performed after coupling the warhead to an intermediate scaffold, as free CFAA is too small and polar for efficient chiral separation[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the racemic CFA-intermediate in a compatible solvent (e.g., Ethanol/Hexane mixture).

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as CHIRALPAK IG (250 x 30 mm, 5 µm)[3].

-

Mobile Phase: Run an isocratic elution using 15% Ethanol and 85% Hexane modified with 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of residual basic/acidic moieties, sharpening the chromatographic peaks.

-

Fraction Collection: Monitor UV absorbance (typically 254 nm) and collect the separated enantiomers.